molecular formula C9H7NO2 B086718 6-Amino-2H-chromen-2-one CAS No. 14415-44-2

6-Amino-2H-chromen-2-one

Cat. No.: B086718
CAS No.: 14415-44-2
M. Wt: 161.16 g/mol
InChI Key: ZOJAINJCZSVZGW-UHFFFAOYSA-N
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Description

6-Amino-2H-chromen-2-one, also known as 6-amino-coumarin, is a heterocyclic compound with the molecular formula C9H7NO2. This compound is a derivative of coumarin, characterized by the presence of an amino group at the sixth position of the chromen-2-one structure. Coumarins are well-known for their diverse biological activities and applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2H-chromen-2-one can be achieved through several methods. One common approach involves the reaction of coumarin with ammonia or an amine in the presence of a suitable catalyst. For instance, the reaction of 6-nitrocoumarin with hydrogen gas in the presence of a palladium catalyst can yield this compound . Another method involves the reduction of 6-nitrocoumarin using sodium dithionite in an aqueous medium .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental considerations. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is increasingly being adopted in industrial processes .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as alkyl halides and acyl chlorides are commonly used under basic conditions.

    Condensation Reactions: Aromatic and heterocyclic aldehydes are used in the presence of acid catalysts.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.

Major Products Formed:

    Substitution Reactions: Various substituted coumarins.

    Condensation Reactions: Schiff bases and related derivatives.

    Oxidation and Reduction Reactions: Nitro and amino derivatives.

Mechanism of Action

The mechanism of action of 6-Amino-2H-chromen-2-one varies depending on its application. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. For example, as a fluorescent probe, it binds to specific biomolecules, allowing for the visualization of cellular processes . In medicinal applications, it may exert its effects by interfering with DNA synthesis or by inhibiting key enzymes involved in disease pathways .

Comparison with Similar Compounds

    6-Hydroxycoumarin: Similar structure but with a hydroxyl group instead of an amino group.

    7-Aminocoumarin: Amino group at the seventh position.

    4-Methylcoumarin: Methyl group at the fourth position.

Comparison: 6-Amino-2H-chromen-2-one is unique due to the presence of the amino group at the sixth position, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, 6-Hydroxycoumarin is more prone to oxidation, while 7-Aminocoumarin exhibits different substitution patterns due to the position of the amino group .

Properties

IUPAC Name

6-aminochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJAINJCZSVZGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)O2)C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63989-79-7 (hydrochloride)
Record name 6-Amino-1,2-benzopyrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014415442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70162624
Record name 6-Amino-1,2-benzopyrone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14415-44-2
Record name 6-Amino-1,2-benzopyrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014415442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Amino-1,2-benzopyrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Amino-chromen-2-one
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Record name 6-AMINOCOUMARIN
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Synthesis routes and methods

Procedure details

Using a methylation procedure described in Synthesis 144 (1978), to a stirred solution of 2.08 g (0.010 mole) of 4-hydroxy-6-nitro-1,2-benzopyrone, derived from the nitration of commercial 4-hydroxy-1,2-benzopyrone described in the Example 7, in 10 ml of anhydrous hexamethylphosphoramide (HMPA, Aldrich Chemical Co.), sodium hydride (0.24 g, 0.010 mole) is added at room temperature. After evolution of hydrogen gas is complete, dimethyl sulfate (1.51 g, 0.012 mole) in 5 ml of HMPA is added and the mixture is stirred for 1 hour and then transferred into a separatory funnel containing 100 ml of ethyl acetate. The organic layer is washed with 50 ml of 1M aqueous hydrochloric acid and then with a portion of water. After drying over sodium sulfate, the solvent is stripped off by rotary evaporation and the residue is dissolved and crystallized from hot ethanol. The methylated nitro-compound is then dissolved in methanol (500 ml) and reduced by adding it to a stirred suspension of 10% palladium catalyst on activated carbon in an aqueous solution of potassium borohydride (2.50 g, 0.046 mole) in 50 ml of water at room temperature. After 15 minutes, the mixture is filtered to remove the catalyst, stripped of solvent by rotary evaporation, and the dry residue as the amine free base crystallized from ethanol giving 4-methoxy-6-amino-1,2-benzopyrone (B).
[Compound]
Name
4-hydroxy-6-nitro-1,2-benzopyrone
Quantity
2.08 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.24 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1.51 g
Type
reactant
Reaction Step Six
Name
Quantity
5 mL
Type
reactant
Reaction Step Six
Quantity
10 mL
Type
reactant
Reaction Step Seven
Quantity
2.5 g
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight
Name
Quantity
50 mL
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential applications of 6-Amino-2H-chromen-2-one derivatives in biological systems?

A1: Research indicates that this compound derivatives can be modified to target specific organelles within cells. By attaching different amine groups to the core structure, researchers have created probes that target lysosomes, the endoplasmic reticulum, and mitochondria []. These probes exhibit significant fluorescence changes in response to viscosity, allowing for the study of viscosity variations within these organelles []. This has implications for understanding cellular processes and potential drug delivery mechanisms.

Q2: How does the structure of this compound contribute to its fluorescence properties in different environments?

A2: this compound derivatives possess a D-π-A structure, characteristic of fluorescent dyes []. This structure allows for the absorption of light energy and subsequent emission at a longer wavelength. The specific amine group attached to the core structure can influence the wavelength of maximum absorption and emission []. Furthermore, the fluorescence intensity of these probes is significantly enhanced in viscous environments compared to aqueous solutions [], suggesting their potential use as viscosity probes.

Q3: Can this compound be used to study protein interactions?

A3: Yes, there is evidence suggesting that this compound can interact with specific proteins. A study demonstrated the binding of this compound (referred to as Chem 744) to the active site of Trypanosoma cruzi Histidyl-tRNA synthetase []. While the specific implications of this interaction require further investigation, it highlights the potential of this compound and its derivatives as tools for studying protein function and interactions.

Q4: What are the potential synthetic applications of this compound?

A4: this compound serves as a versatile starting material in organic synthesis. Researchers have successfully synthesized Schiff bases using this compound as a precursor []. Schiff bases are important intermediates in various chemical reactions and possess a wide range of biological activities. This highlights the potential of this compound as a building block for synthesizing compounds with diverse structures and potential applications in various fields.

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